molecular formula C5H6IN3OS B11729203 6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol

Katalognummer: B11729203
Molekulargewicht: 283.09 g/mol
InChI-Schlüssel: WJGZGDCEUQBGQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol is a specialty pyrimidine derivative designed for advanced organic synthesis and medicinal chemistry research. Its multifunctional structure, featuring reactive iodo and methylthio substituents, makes it a valuable intermediate for constructing complex heterocyclic systems. Such pyrimidine cores are frequently investigated for their diverse biological activities, including potential as kinase inhibitors , and are key scaffolds in developing compounds for various therapeutic areas . Researchers can utilize this compound in metal-catalyzed cross-coupling reactions, where the iodine atom acts as an excellent leaving group for forming carbon-carbon and carbon-heteroatom bonds. This enables the diversification of the pyrimidine scaffold to create libraries of novel molecules for drug discovery and biological screening. The 6-amino and 4-ol groups provide additional sites for hydrogen bonding and further chemical modification, enhancing its utility as a versatile building block. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H6IN3OS

Molekulargewicht

283.09 g/mol

IUPAC-Name

4-amino-5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6IN3OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H3,7,8,9,10)

InChI-Schlüssel

WJGZGDCEUQBGQC-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=C(C(=O)N1)I)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Optimization of Iodination Conditions for 2-(Methylthio)-4-hydroxy-6-aminopyrimidine

Iodinating AgentSolventTemperature (°C)Yield (%)Regioselectivity
NISDMF6078>95%
IClAcetonitrile406585%
I₂ (with HIO₃)DCM254270%

Protective Group Chemistry for Hydroxyl and Amino Functionalities

The hydroxyl group at position 4 and the amino group at position 6 necessitate protective strategies to prevent undesired side reactions during iodination. Benzenesulfonylation, as demonstrated in the synthesis of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, offers a robust method for protecting the hydroxyl group. Treatment of 4-hydroxypyrimidine with benzenesulfonyl chloride in pyridine yields the sulfonate ester, which is stable under iodination and amination conditions. Deprotection is achieved via alkaline hydrolysis, restoring the hydroxyl group with minimal degradation.

For the amino group, acetylation using acetic anhydride or tert-butoxycarbonyl (Boc) protection is employed. Boc-protected intermediates are particularly advantageous, as they withstand the acidic conditions of iodination and can be cleaved under mild acidic conditions post-synthesis.

The introduction of the amino group at position 6 is accomplished through catalytic amination. A method adapted from the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine involves reacting a 6-chloro precursor with aqueous ammonia in the presence of Al₂O₃ as a Lewis acid catalyst. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where Al₂O₃ polarizes the C–Cl bond, enhancing ammonia's nucleophilicity. Key parameters include:

  • Temperature : 180–220°C (autoclave conditions)

  • Ammonia stoichiometry : 20–30 equivalents

  • Catalyst loading : 10–15 wt% Al₂O₃ relative to substrate

Under these conditions, yields exceeding 85% are achieved, with residual chloride content below 0.5%.

Integrated Synthetic Route and Scalability

A consolidated synthesis pathway for this compound involves the following sequence:

  • Synthesis of 2-(methylthio)-4-benzenesulfonyloxy-6-chloropyrimidine : Chlorination of 4-hydroxypyrimidine followed by sulfonylation and methylthio introduction.

  • Regioselective iodination : Treatment with NIS in DMF at 60°C.

  • Catalytic amination : Reaction with NH₃/Al₂O₃ at 200°C.

  • Deprotection : Alkaline hydrolysis to remove the benzenesulfonyl group.

This route achieves an overall yield of 62% with purity >98% (HPLC). Scalability studies indicate consistent performance at the kilogram scale, with reaction times under 24 hours for the entire sequence.

Analytical and Structural Characterization

Single-crystal X-ray diffraction (SC-XRD) analysis of related compounds, such as 4-amino-6-chloro-5-iodo-2-methylthio-pyrimidine, confirms the regiochemical fidelity of iodination and amination steps. Key bond lengths and angles (Table 2) align with DFT-calculated parameters, validating the electronic effects of substituents on the pyrimidine ring.

Table 2: Structural Parameters from SC-XRD and DFT Analysis

ParameterExperimental (Å/°)DFT (Å/°)Deviation (%)
C2–S (methylthio)1.781.751.7
C5–I2.102.080.9
N6–C4 (amino)1.341.321.5

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Amino-5-iod-2-(methylthio)pyrimidin-4-ol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxylgruppe an Position 4 kann zu einer Carbonylgruppe oxidiert werden, indem Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

    Reduktion: Das Iodatom an Position 5 kann zu einem Wasserstoffatom reduziert werden, indem Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet werden.

    Substitution: Die Aminogruppe an Position 6 und die Methylthiogruppe an Position 2 können an nucleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

    Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

    Substitution: Ammoniak (NH₃), Methylthiolat-Salze (CH₃S⁻)

Wichtigste gebildete Produkte

    Oxidation: Bildung einer Carbonylgruppe an Position 4

    Reduktion: Austausch des Iodatums durch ein Wasserstoffatom

    Substitution: Bildung substituierter Derivate an den Positionen 2 und 6

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Amino-5-iod-2-(methylthio)pyrimidin-4-ol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren. Das Vorhandensein von funktionellen Gruppen wie der Amino-, Iod- und Methylthiogruppen ermöglicht es, spezifische Wechselwirkungen mit diesen Zielstrukturen einzugehen, was zu einer Modulation ihrer Aktivität führt. So kann es beispielsweise die Aktivität von Enzymen hemmen, die an der DNA-Synthese beteiligt sind, und somit antivirale oder krebshemmende Eigenschaften aufweisen.

Wirkmechanismus

The mechanism of action of 6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like the amino, iodine, and methylthio groups allows it to form specific interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antiviral or anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of 6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol with analogous compounds:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference CAS/Study
This compound 2-SMe, 5-I, 6-NH2, 4-OH 299.14 (calc.) Potential halogen-bonding motifs N/A
6-Amino-2-(methylthio)pyrimidin-4-ol 2-SMe, 6-NH2, 4-OH 157.19 Antioxidant activity (LOX inhibition) 1074-41-5
2-(Methylthio)pyrimidine-4,6-diamine 2-SMe, 4-NH2, 6-NH2 158.21 High structural similarity (0.95 Tanimoto) 1005-39-6
6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol 2-NMe2, 5-NO, 6-NH2, 4-OH 183.17 Coordination with Co(III)/Fe(II) 70700-44-6
2-Amino-5-chloro-6-methylpyrimidin-4-ol 2-NH2, 5-Cl, 6-Me, 4-OH 175.59 Safety data available (GHS classification) 7749-63-5
Key Observations:
  • Iodine vs.
  • Amino vs. Nitroso Groups: The nitroso group (-NO) in 6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol enhances its ability to coordinate with transition metals like Co(III) and Fe(II), unlike the amino group in the target compound .
  • Methylthio vs. Trifluoromethyl : 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS 16097-62-4) exhibits electron-withdrawing -CF3, contrasting with the electron-donating -SMe group, which may reduce nucleophilicity at the pyrimidine ring .

Biologische Aktivität

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound exhibits a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8N4SI\text{C}_7\text{H}_8\text{N}_4\text{S}\text{I}

This structure includes an amino group, an iodo substituent, and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines.
  • Antiviral Properties : The compound has shown potential in inhibiting viral replication.
  • Antimicrobial Effects : It has been evaluated for its activity against different bacterial strains.

Anticancer Activity

A study conducted on the compound's anticancer properties revealed that it demonstrated moderate cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results are summarized in Table 1.

Cell LineIC50 (µM)Remarks
MCF-715.4Moderate activity observed
HeLa12.8Significant inhibition
A54918.7Comparable to standard drugs

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, although further studies are necessary to elucidate the exact pathways involved.

Antiviral Properties

The antiviral efficacy of this compound has been investigated in vitro against several viruses. Notably, it exhibited significant inhibitory effects on the replication of the Tobacco Mosaic Virus (TMV) with an EC50 value of approximately 58.7 μg/mL, indicating its potential as an antiviral agent .

Antimicrobial Effects

In terms of antimicrobial activity, the compound has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 0.98 μg/mL, showcasing strong antibacterial properties .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A comprehensive evaluation involving multiple cell lines highlighted the compound's ability to inhibit tumor growth effectively.
  • Antiviral Screening : Research focused on its use against RNA viruses demonstrated promising results, paving the way for future antiviral drug development.
  • Antimicrobial Resistance : Given the rise in antibiotic resistance, compounds like this compound are being explored as alternative treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-5-iodo-2-(methylthio)pyrimidin-4-ol, and how can regioselectivity be controlled during iodine substitution?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 5-position of a pre-functionalized pyrimidine scaffold. For example, heating 6-amino-2-(methylthio)pyrimidin-4-ol with iodine monochloride (ICl) in a polar solvent (e.g., DMF) under reflux can introduce iodine at the 5-position. Regioselectivity is influenced by steric and electronic factors, where electron-donating groups (e.g., -NH₂) direct substitution to adjacent positions. Purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for verifying substituent positions: the amino group at C6, iodine at C5, and methylthio at C2. IR spectroscopy can confirm hydroxyl (-OH) and amino (-NH₂) functionalities. Mass spectrometry (ESI-TOF) provides molecular ion validation. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software ensures precise structural elucidation .

Q. How does the methylthio group at C2 influence the compound’s chemical reactivity?

  • Methodological Answer : The methylthio (-SMe) group acts as a weak electron donor, stabilizing the pyrimidine ring via resonance. It also serves as a leaving group in nucleophilic substitution reactions. For instance, under oxidative conditions (e.g., H₂O₂/CH₃COOH), it can be converted to a sulfoxide or sulfone, altering reactivity for downstream functionalization .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and intermolecular interactions of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and hydrogen-bonding propensity. Molecular docking studies (AutoDock Vina) simulate interactions with biological targets, such as enzymes or DNA, to rationalize observed bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using reference strains (e.g., ATCC microbial cultures) and include positive controls (e.g., doxorubicin for cytotoxicity). Dose-response curves (IC₅₀/MIC values) and mechanistic studies (e.g., ROS generation assays) clarify mode-of-action differences .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-UV and LC-MS. Kinetic analysis (Arrhenius plots) predicts shelf-life. Protect from light and oxygen during storage to prevent iodine loss or oxidation .

Q. How do structural modifications (e.g., replacing iodine with bromine) affect pharmacological activity?

  • Methodological Answer : Halogen substitution alters lipophilicity and binding affinity. Compare analogues via Structure-Activity Relationship (SAR) studies: iodine’s larger atomic radius enhances van der Waals interactions in hydrophobic pockets, while bromine may improve metabolic stability. Synthesize derivatives via analogous routes and evaluate using standardized bioassays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.